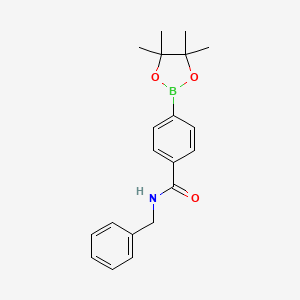

N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

Properties

IUPAC Name |

N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BNO3/c1-19(2)20(3,4)25-21(24-19)17-12-10-16(11-13-17)18(23)22-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFYISMQZLEYKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674679 | |

| Record name | N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-57-7 | |

| Record name | N-(Phenylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(Benzylamino-1-carbonyl)phenyl]boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route Overview

The synthesis of N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide generally follows a palladium-catalyzed Miyaura borylation reaction. This method introduces the pinacol boronate group into the aromatic benzamide substrate.

Key components of the reaction:

- Starting material: A halogenated (typically brominated or iodinated) N-benzylbenzamide derivative.

- Borylation reagent: Bis(pinacolato)diboron.

- Catalyst: Palladium-based catalyst (e.g., Pd(dppf)Cl2).

- Base: Potassium carbonate or similar bases.

- Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.

The reaction proceeds under mild heating (typically 60–80 °C) for several hours, facilitating the substitution of the halogen with the boronate ester group.

Detailed Reaction Conditions and Procedure

| Parameter | Typical Condition | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 (5 mol%) | Effective for Miyaura borylation |

| Borylation reagent | Bis(pinacolato)diboron (1.2 equiv.) | Provides the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety |

| Base | Potassium carbonate (2 equiv.) | Facilitates deprotonation and reaction |

| Solvent | Tetrahydrofuran (THF) or DMSO | Anhydrous, degassed |

| Temperature | 60–80 °C | Controlled heating for optimal yield |

| Atmosphere | Nitrogen or argon | Prevents catalyst oxidation |

| Reaction time | 12–24 hours | Monitored by TLC or HPLC |

- In a dry Schlenk flask under nitrogen, the halogenated N-benzylbenzamide is dissolved in anhydrous THF.

- Bis(pinacolato)diboron and potassium carbonate are added.

- The palladium catalyst is introduced under inert atmosphere.

- The mixture is heated with stirring for 12–24 hours.

- After completion (monitored by TLC), the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

- The organic layer is washed, dried, and concentrated.

- Purification by column chromatography yields the desired boronic ester compound.

Industrial Scale Preparation

Industrial synthesis of this compound follows the same fundamental Miyaura borylation but is optimized for scale and efficiency:

- Continuous flow reactors are often employed to improve heat and mass transfer.

- Automated systems ensure consistent reaction conditions.

- Reaction parameters are fine-tuned to maximize yield and purity.

- Use of greener solvents and recycling of catalysts are considered for sustainability.

Supporting Research and Experimental Data

Research articles and supplementary information from recent studies provide additional insights:

- Preparation of amides and their subsequent functionalization via palladium-catalyzed borylation is well-documented in synthetic organic chemistry literature.

- Experimental procedures emphasize the necessity of anhydrous conditions and inert atmosphere to maintain catalyst activity and prevent side reactions.

- Characterization of the synthesized compound typically involves ^1H NMR, ^13C NMR, HRMS, and melting point determination to confirm purity and structure.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Amide synthesis | Benzoyl chloride + benzylamine derivatives | Formation of N-benzylbenzamide precursor |

| Halogenation | Bromination or iodination at para-position | Halogenated benzamide ready for borylation |

| Miyaura borylation | Pd catalyst, bis(pinacolato)diboron, K2CO3, THF, inert atmosphere, 60–80 °C | Introduction of boronate ester group |

| Work-up and purification | Extraction, drying, chromatography | Pure this compound |

Notes and Considerations

- The choice of palladium catalyst and ligand system can affect yield and selectivity.

- Bases other than potassium carbonate, such as cesium carbonate, may be used depending on substrate reactivity.

- Reaction time and temperature must be optimized to minimize deborylation or side reactions.

- The boronic ester moiety is sensitive to moisture and air; hence, handling under inert atmosphere is critical.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The boron moiety can be oxidized to form boronic acids.

Reduction: The amide group can be reduced to an amine.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.

Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

Substitution: Sodium hydride or potassium tert-butoxide in dimethylformamide.

Major Products

Oxidation: Boronic acids.

Reduction: N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and drug design. The compound’s molecular targets and pathways are primarily related to its reactivity with biological molecules, which can lead to the formation of stable complexes that interfere with cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Comparative Analyses

Reactivity in Suzuki-Miyaura Coupling

- The target compound’s pinacol boronate ester group facilitates efficient cross-coupling with aryl/heteroaryl halides under palladium catalysis, similar to other boronate esters . However, its N-benzyl group introduces steric hindrance, slightly reducing reaction rates compared to less bulky analogues like N,N-dimethyl derivatives .

- Boronic acid derivatives (e.g., (4-(Benzylcarbamoyl)phenyl)boronic Acid) exhibit higher reactivity in coupling but are prone to protodeboronation under acidic conditions, limiting their utility compared to the more stable boronate ester form .

Physicochemical Properties

- Solubility : N,N-Dimethyl and N-cyclopropyl derivatives demonstrate improved aqueous solubility due to reduced hydrophobicity, making them preferable for biological assays . The target compound’s oil form complicates formulation but enhances membrane permeability in cellular models .

- Stability : The pinacol boronate ester in the target compound offers hydrolytic stability over boronic acids, critical for storage and handling .

Biological Activity

N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBNO

- Molecular Weight : 344.32 g/mol

- CAS Number : 1073353-57-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The boronate ester moiety in the compound plays a crucial role in its mechanism of action by enabling it to participate in reversible covalent bonding with biomolecules.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit the replication of viruses through its action on viral polymerases.

Enzyme Inhibition

The compound has demonstrated inhibitory effects on several enzymes:

| Enzyme | IC (µM) | Remarks |

|---|---|---|

| CYP3A4 | 0.34 | Potent reversible inhibition |

| Maltase α-glucosidase | 15.6 | Moderate inhibition |

| β-Galactosidase | 33.3 | Weak inhibition |

Case Studies

- Antiviral Efficacy : A study evaluated the compound's efficacy against Hepatitis C Virus (HCV). The results indicated an EC value of <50 nM for both genotypes 1a and 1b in cell-based assays, highlighting its potential as an antiviral agent .

- Enzyme Interaction Studies : Another investigation focused on the compound's interaction with various cytochrome P450 enzymes. It was found that while it inhibited CYP3A4 significantly, it had minimal effects on other isoforms (IC > 5 µM), suggesting a selective inhibition profile that could reduce the risk of drug-drug interactions .

Toxicological Profile

The safety profile of this compound is crucial for its therapeutic applications. Preliminary data suggest that it exhibits moderate toxicity levels but requires further investigation to fully understand its safety in vivo .

Q & A

Q. What are the optimal synthetic routes for N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

Methodological Answer: The synthesis typically involves coupling a benzamide derivative with a boronate ester. Key steps include:

- Coupling Reaction: Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane to activate the carboxylic acid group of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid for amide bond formation .

- Inert Conditions: Reactions are performed under nitrogen or argon to prevent boronate oxidation .

- Solvent Optimization: Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reaction efficiency .

- Purification: Column chromatography or preparative HPLC ensures high purity (>95%) .

Table 1: Common Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Carboxylic Acid Activation | DCC, DMAP, CH₂Cl₂ | Amide bond formation |

| Amidation | N-Benzylamine, RT, inert atmosphere | Introduce benzyl group |

| Purification | Silica gel chromatography, hexane/EtOAc | Isolate product |

Q. How is the compound characterized post-synthesis?

Methodological Answer: Key analytical techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the benzamide (δ 7.8–7.2 ppm, aromatic protons) and dioxaborolane (δ 1.3 ppm, methyl groups) .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₅BNO₃: 338.1928) .

- HPLC: Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon interactions .

- Cross-Validation: Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

- Crystallographic Analysis: Single-crystal X-ray diffraction (using SHELXL or OLEX2) provides unambiguous structural confirmation .

Q. What crystallographic methods are suitable for determining the compound’s structure?

Methodological Answer:

- Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) at 100–150 K for high-resolution data .

- Structure Solution: SHELXD or SHELXS for phase determination; SHELXL for refinement (R-factor < 0.05) .

- Validation: Check for twinning or disorder using OLEX2’s analysis tools .

Table 2: Crystallographic Parameters (Hypothetical Example)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 12.4 Å, c = 8.7 Å |

| Resolution | 0.84 Å |

| R-factor | 0.039 |

Q. How is the compound utilized in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

Q. What strategies assess the dioxaborolane group’s role in biological interactions?

Methodological Answer:

- Binding Studies: Use isothermal titration calorimetry (ITC) to measure affinity for diols (e.g., fructose) .

- Cellular Assays: Evaluate membrane permeability by incubating with HEK293 cells and quantifying intracellular boron via ICP-MS .

- Structural Mimics: Synthesize analogs lacking the boronate group to compare activity in enzyme inhibition assays .

Q. How should researchers address stability issues under varying conditions?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >150°C) .

- Hydrolytic Stability: Monitor boronate integrity in PBS (pH 7.4) via ¹¹B NMR; half-life >24 hours indicates suitability for aqueous assays .

- Storage: Store at 2–8°C under argon in amber vials to prevent degradation .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation: Synthesize derivatives with modified benzyl or boronate groups (e.g., fluorinated or nitro-substituted analogs) .

- Biological Screening: Test against target enzymes (e.g., proteases) using fluorescence-based assays; IC₅₀ values guide SAR .

- Computational Modeling: Dock compounds into protein active sites (e.g., using AutoDock Vina) to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.